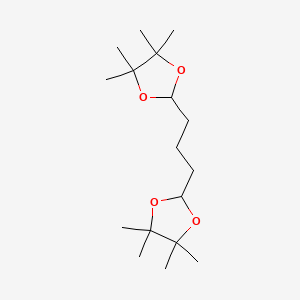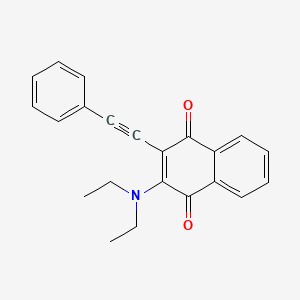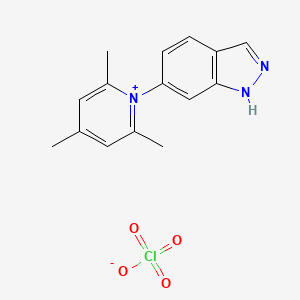
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridinium
準備方法
The synthesis of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant.
Introduction of the Pyridinium Moiety: The pyridinium ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the indazole core.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the pyridinium-indazole intermediate with perchloric acid.
Industrial production methods may involve optimization of these steps to ensure high yields and purity, often using continuous flow reactors and automated synthesis platforms.
化学反応の分析
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the indazole and pyridinium rings, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridinium ring can interact with cellular membranes and receptors, modulating their function.
類似化合物との比較
Similar compounds to 1-(1H-Indazol-6-yl)-2,4,6-trimethylpyridin-1-ium perchlorate include:
1H-Indazole Derivatives: These compounds share the indazole core and exhibit similar biological activities.
Pyridinium Salts: These compounds have the pyridinium ring and are known for their electronic properties.
The uniqueness of this compound lies in the combination of both indazole and pyridinium moieties, providing a versatile platform for various applications.
特性
CAS番号 |
90018-34-1 |
|---|---|
分子式 |
C15H16ClN3O4 |
分子量 |
337.76 g/mol |
IUPAC名 |
6-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-5-4-13-9-16-17-15(13)8-14;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
RVDNYNKSBIEMCS-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)C=NN3)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


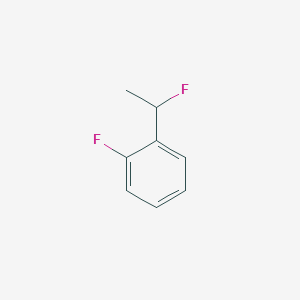
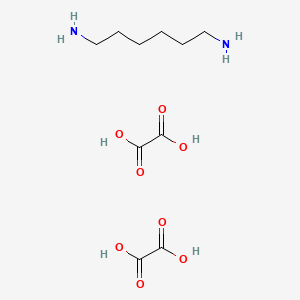
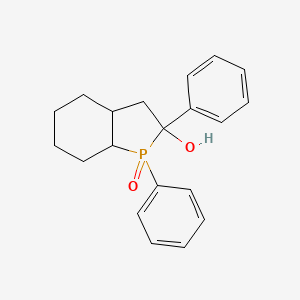


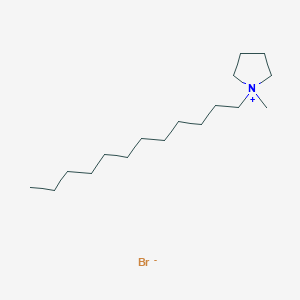

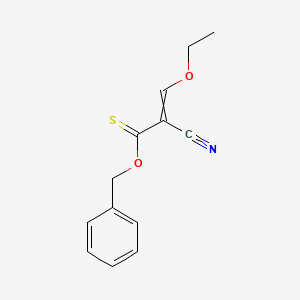
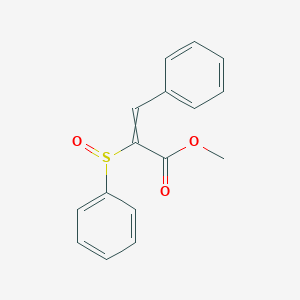
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)

